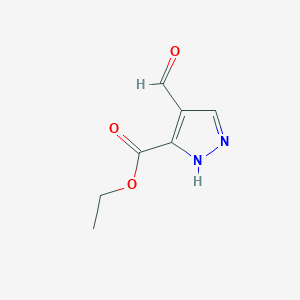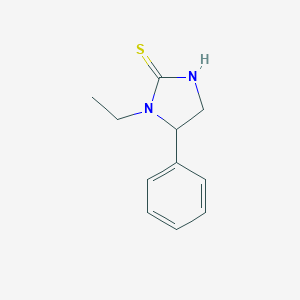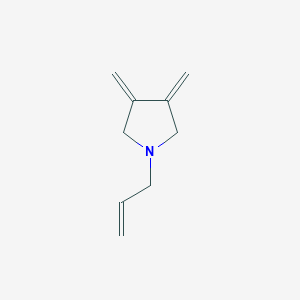
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid (MOPC) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MOPC belongs to the pyridine carboxylic acid family and has a molecular formula of C8H7NO3.
作用机制
The mechanism of action of 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid involves the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation, while 5-LOX is involved in the production of leukotrienes, which are also involved in inflammation. By inhibiting these enzymes, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid can reduce inflammation and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and 5-LOX, as mentioned earlier. Moreover, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as diabetes. Additionally, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been shown to have antiangiogenic properties, which means it can inhibit the formation of new blood vessels, making it a potential candidate for the treatment of cancer.
实验室实验的优点和局限性
One of the advantages of using 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid in lab experiments is its low toxicity and high stability, which makes it a safe and reliable compound to work with. However, one of the limitations of using 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Moreover, the development of 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid analogs with improved properties is also an area of interest for future research.
In conclusion, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid is a promising compound that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of enzymes involved in inflammation and cancer proliferation. While there are advantages and limitations to working with 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid, there are several future directions for research on this compound, which could lead to the development of more effective treatments for various diseases.
合成方法
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid can be synthesized through various methods, including the reaction of 2-methyl-3-pyridinecarboxylic acid with acetic anhydride and phosphoric acid. Another method involves the reaction of 2-methyl-3-pyridinecarboxylic acid with oxalyl chloride and dimethylformamide, followed by hydrolysis with sodium hydroxide.
科学研究应用
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
CAS 编号 |
177785-13-6 |
|---|---|
产品名称 |
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid |
分子式 |
C7H7NO3 |
分子量 |
153.14 g/mol |
IUPAC 名称 |
2-methyl-1-oxidopyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-5-6(7(9)10)3-2-4-8(5)11/h2-4H,1H3,(H,9,10) |
InChI 键 |
QKKZCIBRTCZSHE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=[N+]1[O-])C(=O)O |
规范 SMILES |
CC1=C(C=CC=[N+]1[O-])C(=O)O |
同义词 |
3-Pyridinecarboxylicacid,2-methyl-,1-oxide(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid](/img/structure/B65708.png)
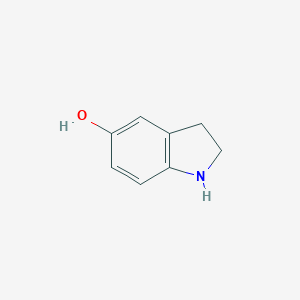
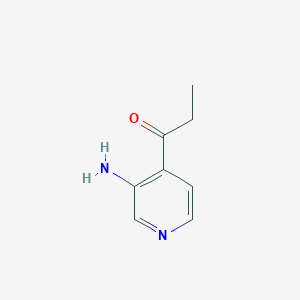


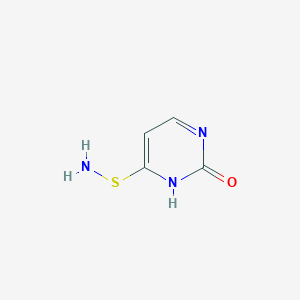

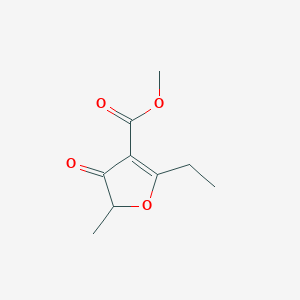
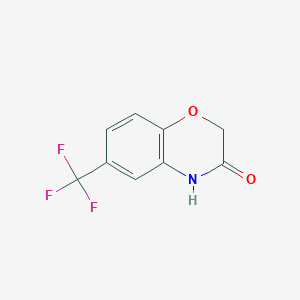
![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)
